2-(Azidomethyl)-1,1-difluorocyclohexane
Overview
Description
2-(Azidomethyl)-1,1-difluorocyclohexane: is an organic compound characterized by the presence of an azido group (-N₃) attached to a cyclohexane ring substituted with two fluorine atoms
Mechanism of Action
Target of Action
Azido compounds are known to be highly reactive and can interact with various biological targets .
Mode of Action
Azido compounds are generally known for their reactivity, which allows them to interact with a variety of biological targets .
Biochemical Pathways
It’s important to note that the impact of a compound on biochemical pathways depends on its interaction with its targets, which can lead to changes in cellular processes .
Pharmacokinetics
Pharmacokinetics is crucial in determining the onset, duration, and intensity of a drug’s effect .
Result of Action
It’s known that azido impurities can be mutagenic, leading to dna damage and potentially increasing the risk of cancer .
Action Environment
The action, efficacy, and stability of 2-(Azidomethyl)-1,1-difluorocyclohexane can be influenced by various environmental factors. For instance, the presence of azido impurities in pharmaceutical products has led to recalls due to the potential risk they pose .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-1,1-difluorocyclohexane typically involves the following steps:
Starting Material: The synthesis begins with 1,1-difluorocyclohexane, which serves as the core structure.
Introduction of Azido Group: The azido group is introduced via nucleophilic substitution. This can be achieved by reacting 1,1-difluorocyclohexane with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-1,1-difluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group is highly reactive in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.
Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.
Reduction: Triphenylphosphine (PPh₃), lithium aluminum hydride (LiAlH₄).
Major Products
1,2,3-Triazoles: Formed via cycloaddition with alkynes.
Amines: Formed via reduction of the azido group.
Scientific Research Applications
2-(Azidomethyl)-1,1-difluorocyclohexane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: Employed in the development of polymer cross-linkers and other materials with enhanced properties.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Bioconjugation: Utilized in bioorthogonal chemistry for labeling and functionalizing biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(Azidomethyl)cyclohexane: Lacks the fluorine atoms, which may affect its reactivity and applications.
1,1-Difluorocyclohexane: Lacks the azido group, limiting its use in cycloaddition and bioconjugation reactions.
2-(Azidomethyl)-1,1-difluorocyclopentane: Similar structure but with a five-membered ring, which may influence its chemical properties and reactivity.
Uniqueness
2-(Azidomethyl)-1,1-difluorocyclohexane is unique due to the presence of both the azido group and the difluorocyclohexane ring. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .
Biological Activity
Overview
2-(Azidomethyl)-1,1-difluorocyclohexane is a compound characterized by the presence of an azide group and difluorinated cyclohexane structure. Its unique chemical properties make it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C7H10F2N3
- CAS Number: 1820736-38-6
- Molecular Weight: 177.17 g/mol
The compound's structure includes a difluorinated cyclohexane ring and an azidomethyl substituent, which can influence its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various biomolecules. The azide group is known for its ability to participate in click chemistry reactions, which can facilitate the formation of triazoles through 1,3-dipolar cycloaddition. This property is particularly useful in drug development for creating complex molecular architectures.
Target Interactions
Research indicates that compounds with similar structures can act as inhibitors for specific enzymes or receptors. For instance, the azide moiety may enable selective binding to proteins involved in signaling pathways related to cancer or neurodegenerative diseases. The difluorinated component can enhance lipophilicity and metabolic stability, potentially increasing bioavailability.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Inhibition of Kinase LRRK2 : A study demonstrated that derivatives of difluorinated cycloalkanes could inhibit LRRK2 kinase activity, which is implicated in Parkinson's disease. The azidomethyl group was critical for the compound's binding affinity to the kinase domain, showcasing its potential as a therapeutic agent for neurodegenerative disorders .
- Antimicrobial Activity : Preliminary assays indicated that this compound exhibited promising antimicrobial properties against specific bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .
- Cytotoxicity in Cancer Models : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism may involve oxidative stress pathways and activation of caspases, leading to programmed cell death .
Properties
IUPAC Name |
2-(azidomethyl)-1,1-difluorocyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3/c8-7(9)4-2-1-3-6(7)5-11-12-10/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYSHBCFIKWMHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN=[N+]=[N-])(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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